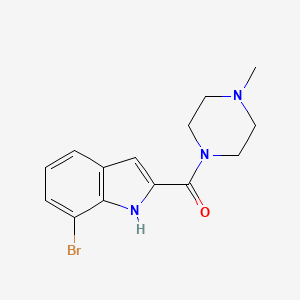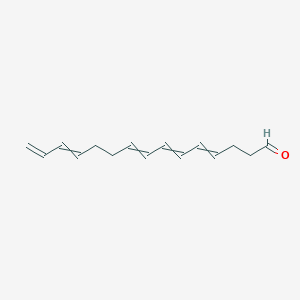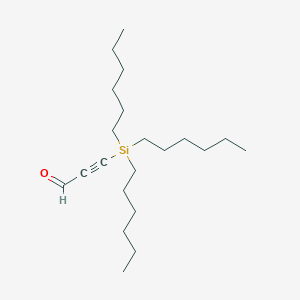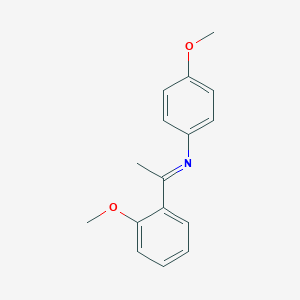
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is a chiral compound with significant importance in various scientific fields It is characterized by its unique structure, which includes an amino group, an ethylamine group, and a methyl group attached to the butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- typically involves the reaction of 2-amino-3-methylbutanoic acid with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Aminoethyl)benzamide
- N-(2-Aminoethyl)acetamide
- Propanamide
Uniqueness
Butanamide, 2-amino-N-(2-aminoethyl)-3-methyl-, (2S)- is unique due to its chiral nature and the presence of both amino and ethylamine groups. This structural uniqueness allows it to interact with a wide range of biological targets and participate in diverse chemical reactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
625455-70-1 |
|---|---|
Molekularformel |
C7H17N3O |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2-aminoethyl)-3-methylbutanamide |
InChI |
InChI=1S/C7H17N3O/c1-5(2)6(9)7(11)10-4-3-8/h5-6H,3-4,8-9H2,1-2H3,(H,10,11)/t6-/m0/s1 |
InChI-Schlüssel |
BJIFQAPRKWAJES-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NCCN)N |
Kanonische SMILES |
CC(C)C(C(=O)NCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)




![2,5-Bis[(trimethylsilyl)ethynyl]pyrazine](/img/structure/B12591355.png)


![N''-[(3-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]carbonohydrazonic diamide](/img/structure/B12591366.png)


![3,4,5-trimethoxy-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12591388.png)


